molecular formula C21H20N2O3S B11090781 5-pentanoyl-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-pentanoyl-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11090781
M. Wt: 380.5 g/mol
InChI Key: FMPRCJBJHAPZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-PENTANOYL-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: is a synthetic organic compound that belongs to the class of thioxodihydropyrimidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PENTANOYL-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes, thiourea, and pentanoyl chloride. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as recrystallization, distillation, or chromatography are also crucial to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of dihydropyrimidines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-PENTANOYL-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

The compound might exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-PENTANOYL-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-2-thioxodihydropyrimidinedione: Lacks the pentanoyl group.

    5-Acetyl-1,3-diphenyl-2-thioxodihydropyrimidinedione: Contains an acetyl group instead of a pentanoyl group.

    5-Benzoyl-1,3-diphenyl-2-thioxodihydropyrimidinedione: Contains a benzoyl group instead of a pentanoyl group.

Uniqueness

The presence of the pentanoyl group in 5-PENTANOYL-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE may confer unique chemical properties and reactivity compared to its analogs. This could influence its solubility, stability, and biological activity.

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

5-pentanoyl-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H20N2O3S/c1-2-3-14-17(24)18-19(25)22(15-10-6-4-7-11-15)21(27)23(20(18)26)16-12-8-5-9-13-16/h4-13,18H,2-3,14H2,1H3

InChI Key

FMPRCJBJHAPZFS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1C(=O)N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.